molecular formula C10H10BrN B2422926 6-bromo-2,4-dimethyl-1H-indole CAS No. 1427363-03-8

6-bromo-2,4-dimethyl-1H-indole

Cat. No.: B2422926
CAS No.: 1427363-03-8
M. Wt: 224.101
InChI Key: XNEQIDAJFKZBFK-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives, including this compound, exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development .

Scientific Research Applications

6-Bromo-2,4-dimethyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new materials and catalysts.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives, including 6-bromo-2,4-dimethyl-1H-indole, continue to attract attention due to their significant roles in natural products and drugs . Future research may focus on the development of novel synthesis methods and further exploration of their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,4-dimethyl-1H-indole typically involves the bromination of 2,4-dimethylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 6-substituted indole derivatives.

    Oxidation Reactions: Formation of indole-2,3-diones and other oxidized products.

    Reduction Reactions: Formation of indoline derivatives.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,4-dimethyl-1H-indole is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl groups contribute to its steric properties and overall stability .

Properties

IUPAC Name

6-bromo-2,4-dimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEQIDAJFKZBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427363-03-8
Record name 6-bromo-2,4-dimethyl-1H-indole
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